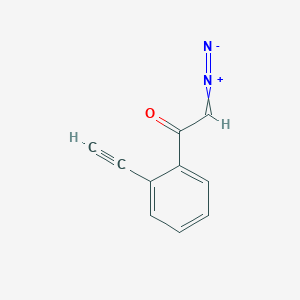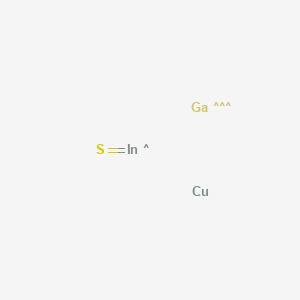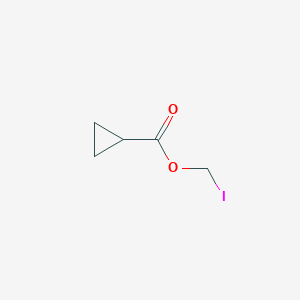
Iodomethyl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethyl cyclopropanecarboxylate is an organic compound with the molecular formula C6H9IO2 It is a derivative of cyclopropane, a three-membered ring structure, and contains an iodomethyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodomethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the iodomethyl group onto the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of flow reactors can enhance reaction efficiency and control, making it suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Iodomethyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the iodomethyl group can yield cyclopropylmethanol or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include cyclopropyl derivatives, such as cyclopropylamines, cyclopropylthiols, and cyclopropylcarboxylic acids .
Wissenschaftliche Forschungsanwendungen
Iodomethyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the synthesis of cyclopropane-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of iodomethyl cyclopropanecarboxylate involves its reactivity as a carbenoid intermediate. The iodomethyl group can generate a carbene species under certain conditions, which can then react with alkenes to form cyclopropane rings. This reactivity is exploited in various synthetic transformations, including the formation of cyclopropane-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl iodide: Similar structure but lacks the carboxylate group.
Cyclopropanecarboxylic acid: Contains the carboxylate group but lacks the iodomethyl group.
Cyclopropylamine: Contains an amine group instead of the iodomethyl group.
Uniqueness
Iodomethyl cyclopropanecarboxylate is unique due to the presence of both the iodomethyl and carboxylate groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a carbenoid intermediate makes it valuable in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
150865-09-1 |
|---|---|
Molekularformel |
C5H7IO2 |
Molekulargewicht |
226.01 g/mol |
IUPAC-Name |
iodomethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C5H7IO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 |
InChI-Schlüssel |
ALKMIIJDTWWTML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)OCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


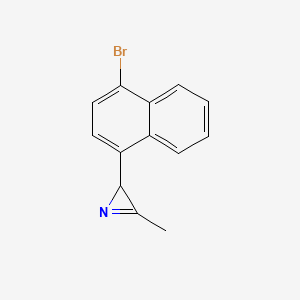
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
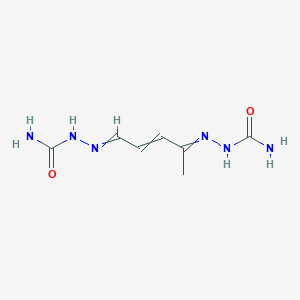
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)
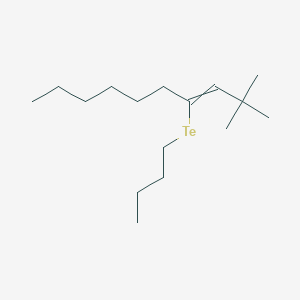
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
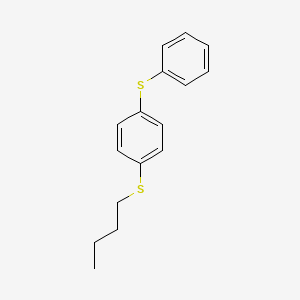
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)
